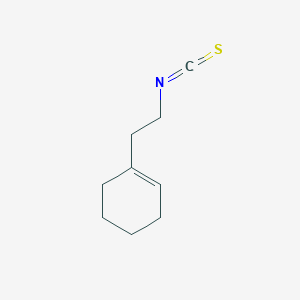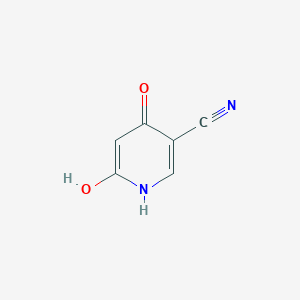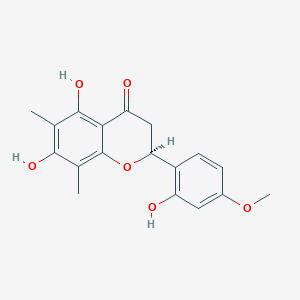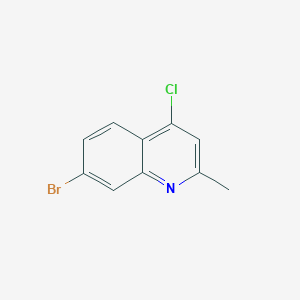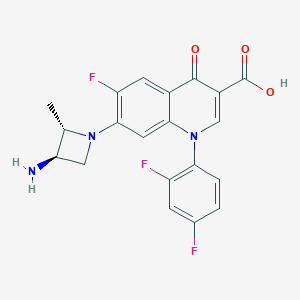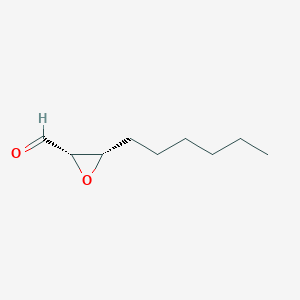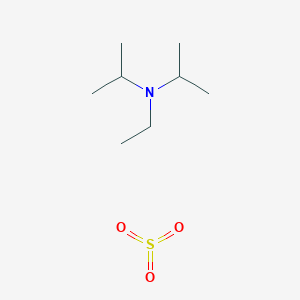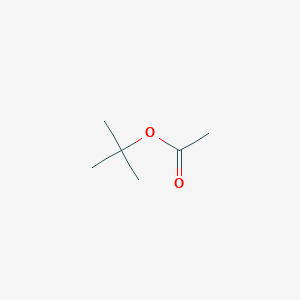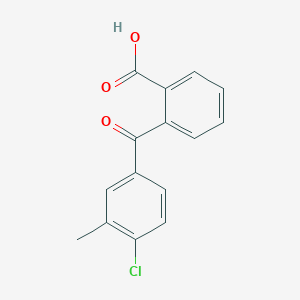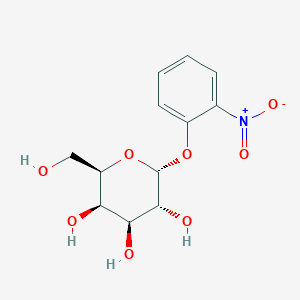
2-Nitrophenyl a-D-galactopyranoside
Vue d'ensemble
Description
2-Nitrophenyl α-D-galactopyranoside is a compound that is structurally related to 2-nitrophenyl β-D-fucoside and p-nitrophenyl β-D-galactopyranoside derivatives. These compounds are of interest due to their interactions with enzymes and potential use in biochemical assays. For instance, 2-nitrophenyl β-D-fucoside has been identified as a specific inhibitor of the induced synthesis of β-galactosidase in Escherichia coli, suggesting that similar nitrophenyl glycosides could have analogous effects on enzyme regulation .
Synthesis Analysis
The synthesis of related compounds, such as p-nitrophenyl β-D-galactopyranoside derivatives, involves the condensation of an oxazoline derivative with a nitrophenyl galactopyranoside, followed by saponification to yield the desired glycoside product . This method could potentially be adapted for the synthesis of 2-nitrophenyl α-D-galactopyranoside by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of nitrophenyl glycosides is characterized by the presence of a nitrophenyl aglycone linked to a sugar moiety through a glycosidic bond. The specific configuration at the anomeric carbon (alpha or beta) and the type of sugar (galactose, glucose, fucose, etc.) define the exact structure of these compounds. The molecular structure is crucial as it determines the compound's interaction with enzymes and other biological molecules .
Chemical Reactions Analysis
Nitrophenyl glycosides are known to participate in chemical reactions that are central to their biological activity. For example, 2-nitrophenyl β-D-fucoside can interact with the repressor of β-galactosidase synthesis, leading to inhibition of the enzyme's production in certain bacterial mutants . The reactivity of the nitrophenyl group and the glycosidic linkage are key factors in these interactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-nitrophenyl α-D-galactopyranoside are not detailed in the provided papers, related compounds such as p-nitrophenyl β-D-galactopyranoside derivatives are typically crystalline in nature and their properties are influenced by the presence of the nitro group and the sugar moiety. These properties include solubility, melting point, and reactivity, which are important for their use in biochemical assays and potential therapeutic applications .
Applications De Recherche Scientifique
Reporter Probes in Imaging
- PET Imaging and LacZ Gene Expression: 2-Nitrophenyl α-D-galactopyranoside derivatives have been evaluated as potential reporter probes for visualizing LacZ gene expression in positron emission tomography (PET) studies. These compounds, as substrates of beta-galactosidase, are promising for in vivo imaging of gene expression (Celen et al., 2008).
Enzymatic Reactions
- Chromogenic Substrates for β-Galactosidase: 2-Nitrophenyl β-D-galactopyranoside has been synthesized and characterized as an improved chromogenic substrate for β-galactosidase, offering enhanced sensitivity in enzyme immunoassays (Hwang & Scott, 1993).
- Lactose Transport Inhibition: p-Nitrophenyl α-D-galactopyranoside acts as a competitive inhibitor of lactose transport in Escherichia coli. It's involved in binding studies related to membrane vesicles and lactose transport mechanisms (Rudnick et al., 1976).
Synthesis and Characterization
- Synthesis for Disaccharides: 4-Nitrophenyl α-d-galactopyranosyl derivatives have been synthesized for the α-galactosidase-catalyzed synthesis of disaccharides, highlighting the utility in enzymatic synthesis of complex carbohydrates (Simerská et al., 2008).
- Lignocellulose Degradation Study: The alpha-galactosidase enzyme, characterized for its role in lignocellulose degradation, has been studied using substrates including nitrophenyl α-D-galactopyranoside derivatives (Brumer et al., 1999).
Photolabeling in Membrane Proteins
- Specific Labeling of the Lac Carrier Protein: 4-Nitrophenyl-alpha-D-galactopyranoside has been used as a photoaffinity reagent for the specific inactivation and labeling of the beta-galactoside transport system in Escherichia coli (Kaczorowski et al., 1980).
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWPCJHYPSUOFW-IIRVCBMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl a-D-galactopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




